1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine
Overview
Description
1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine is a chemical compound belonging to the piperazine class. It is structurally related to benzylpiperazine and has been studied for its potential applications in various fields. This compound is known for its unique chemical structure, which includes a methylenedioxybenzyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine typically involves the reaction of piperazine with 3,4-methylenedioxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: Studies have investigated its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Research has focused on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition .
Comparison with Similar Compounds
1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine is structurally similar to other piperazine derivatives such as benzylpiperazine and 3,4-methylenedioxyamphetamine. its unique methylenedioxybenzyl group distinguishes it from these compounds and contributes to its distinct chemical and pharmacological properties. Similar compounds include:
Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with entactogenic effects.
1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive drug with serotonergic activity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-4-6-15(7-5-14)9-11-2-3-12-13(8-11)17-10-16-12/h2-3,8H,4-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDACRQEXDUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970846 | |
Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55500-12-4 | |
Record name | Piperazine, 1-methyl-4-(3,4-methylenedioxybenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055500124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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